molecular formula C12H9BO3 B6334404 Dibenzo[b,d]furan-3-ylboronic acid CAS No. 395087-89-5

Dibenzo[b,d]furan-3-ylboronic acid

Cat. No.: B6334404
CAS No.: 395087-89-5
M. Wt: 212.01 g/mol
InChI Key: FQENSZQWKVWYPA-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Dibenzofuran (B1670420) Scaffolds

The dibenzofuran scaffold is a three-ring system composed of two benzene (B151609) rings fused to a central furan (B31954) ring. This structural motif is found in a variety of natural products and has attracted significant interest from the scientific community due to its biological activities, which include antimicrobial, antiviral, and anticancer properties. acs.org The inherent rigidity and planarity of the dibenzofuran structure also make it an excellent candidate for applications in materials science, particularly in the development of organic electronic materials. The synthesis of dibenzofuran derivatives can be approached in several ways, including the formation of the C-O bond of the furan ring or the cyclization of diarylether precursors. chemicalbook.com The functionalization of the dibenzofuran core, such as the introduction of a boronic acid group, is a key strategy for creating novel molecules with tailored properties.

Significance of Arylboronic Acids in Modern Synthetic Chemistry

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. Their stability, generally low toxicity, and ease of handling make them versatile building blocks for creating complex molecular architectures. nih.govnih.gov The most notable application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govnih.gov This reaction's tolerance of a wide range of functional groups has made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com Beyond cross-coupling reactions, the utility of arylboronic acids extends to other areas, including their use as protecting groups, catalysts, and even as active pharmaceutical ingredients themselves. rsc.org The introduction of a boronic acid group onto an aromatic scaffold like dibenzofuran, therefore, opens up a vast array of synthetic possibilities.

Overview of Key Research Domains for Dibenzo[b,d]furan-3-ylboronic Acid

This compound serves as a crucial intermediate in the synthesis of a variety of functional molecules. Its primary research applications lie in the fields of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and in the construction of complex, potentially bioactive, molecular frameworks. The compound's rigid dibenzofuran unit provides a stable, electron-transporting core, while the boronic acid group allows for its incorporation into larger molecular systems via reactions like the Suzuki-Miyaura coupling.

In the realm of materials science, this compound is a key building block for host materials in OLEDs. These materials are essential for achieving high efficiency and long operational lifetimes in electronic displays and lighting. The dibenzofuran moiety contributes to the high triplet energy and good electron-transporting properties required for blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. acs.orgchemicalbook.com

In medicinal chemistry and synthetic methodology, the compound is utilized in the construction of complex heterocyclic structures. For instance, it has been employed in nickel-catalyzed multi-component reactions to create spirocyclic compounds, which are of interest due to their three-dimensional structures that can lead to novel biological activities. acs.org

The following tables detail specific research findings on the use of this compound in the synthesis of various compounds.

Table 1: Synthesis of Spirocyclic Compounds

This table outlines the use of this compound in a Nickel-Catalyzed Carbonylative Four-Component Spirocyclization.

Reactant 1 Reactant 2 Reactant 3 Product Catalyst Base Solvent Temperature Yield

Table 2: Synthesis of Bipolar Host Materials for OLEDs

This table details the Suzuki-Miyaura coupling reaction for the synthesis of a dibenzofuran-based bipolar host material for OLED applications.

Reactant 1 Reactant 2 Product Catalyst Base Solvent Temperature Yield

Properties

IUPAC Name

dibenzofuran-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQENSZQWKVWYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3O2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Dibenzo B,d Furan 3 Ylboronic Acid and Its Derivatives

Strategic Approaches to Regioselective Boronation

Achieving regioselectivity in the borylation of the dibenzofuran (B1670420) scaffold is paramount to accessing specific isomers like dibenzo[b,d]furan-3-ylboronic acid. The electronic properties of the dibenzofuran ring system, with its varying electron densities, present a challenge for direct C-H borylation. Therefore, synthetic strategies often rely on the pre-functionalization of the dibenzofuran core to direct the installation of the boronic acid group to the desired position.

One of the most effective strategies involves the use of a halogenated dibenzofuran precursor, typically 3-bromodibenzofuran. This precursor allows for the regioselective introduction of the boron moiety through well-established organometallic transformations. The bromine atom acts as a handle, directing the borylation to the C-3 position with high fidelity.

More advanced methods, such as iridium-catalyzed C-H borylation, have also been explored for the direct functionalization of arenes. While these methods offer the potential for more atom-economical syntheses, achieving high regioselectivity for the 3-position of dibenzofuran can be challenging and often requires the use of directing groups or careful optimization of reaction conditions. Research has shown that in some iridium-catalyzed borylations of heterocyclic compounds, the reaction occurs at the position vicinal to the directing group. rsc.org

Exploration of Precursor Chemistry and Functionalization Routes

Halogenated Dibenzofuran Precursors (e.g., bromodibenzofuran isomers)

3-Bromodibenzofuran stands out as the most pivotal precursor for the synthesis of this compound. Its synthesis has been approached through various routes. One common method involves the electrophilic bromination of dibenzofuran. However, this can often lead to a mixture of isomers, requiring careful purification.

A more controlled synthesis of 3-bromofuran (B129083) has been achieved from 3,4-dibromofuran (B150810) via an ortho-metalation with butyllithium. wikipedia.org This highlights a strategy where a di-halogenated precursor can be selectively functionalized. The reactivity of the C-Br bond in 3-bromodibenzofuran is central to its utility. This bond is readily converted into an organometallic species, which can then be reacted with a boron electrophile to install the desired boronic acid functionality.

Organometallic Intermediates in Boronic Acid Formation (e.g., lithium and magnesium species)

The transformation of 3-bromodibenzofuran into this compound is typically mediated by the formation of highly reactive organometallic intermediates.

Lithium Intermediates: The lithium-halogen exchange reaction is a powerful tool for this purpose. Treatment of 3-bromodibenzofuran with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) generates the corresponding 3-lithiodibenzofuran. nih.govharvard.edu This organolithium species is highly nucleophilic and readily reacts with a variety of boron electrophiles, most commonly trialkyl borates like trimethyl borate (B1201080) or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis then yields the target this compound. The use of cryogenic conditions is often necessary to minimize side reactions due to the high reactivity of the organolithium intermediate. nih.gov

Magnesium Intermediates (Grignard Reagents): An alternative and often milder approach involves the formation of a Grignard reagent. 3-Bromodibenzofuran can be reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 3-(bromomagnesio)dibenzofuran. clockss.orggoogle.com This organomagnesium species, while less reactive than its lithium counterpart, is still sufficiently nucleophilic to react with trialkyl borates to afford the boronate ester, which is then hydrolyzed to the boronic acid. google.comgoogle.com The Barbier condition, where the Grignard reagent is generated in situ in the presence of the boron electrophile, can also be employed. clockss.org

The choice between lithium and magnesium intermediates often depends on the tolerance of other functional groups present in the molecule and the desired reaction conditions.

Methodological Advancements in Reaction Optimization

The synthesis of this compound is often accomplished via a Suzuki-Miyaura cross-coupling reaction in reverse, where a dibenzofuran-3-yl organometallic species is coupled with a boron source. However, the direct synthesis from 3-bromodibenzofuran and a diboron (B99234) reagent (Miyaura borylation) is a more common and direct approach. Optimization of the reaction conditions for these coupling reactions is crucial for achieving high yields and purity. Key parameters that are systematically varied include the catalyst, ligand, base, and solvent.

ParameterVariationEffect on ReactionReference
CatalystPd(OAc)₂Commonly used palladium precursor, often effective in combination with appropriate ligands. nih.gov
NiCl₂(PCy₃)₂A cost-effective and air-stable nickel pre-catalyst, showing high reactivity in green solvents. nih.gov
Liganddmphen (2,9-dimethyl-1,10-phenanthroline)Used with Pd(OAc)₂ to facilitate Suzuki-Miyaura type couplings. nih.gov
JohnPhosDemonstrated high reactivity in Suzuki-Miyaura couplings with Pd(OAc)₂. researchgate.net
BaseK₂CO₃A common and effective inorganic base for Suzuki-Miyaura reactions, often used in aqueous solvent mixtures. nih.gov
Cs₂CO₃A stronger base that can be optimal in certain Suzuki-Miyaura couplings, though it should be substituted if possible from a green chemistry perspective. acsgcipr.org
SolventAcetonitrile/DMFCommon polar aprotic solvents used for these transformations. nih.gov
2-Me-THF / t-amyl alcoholConsidered "green" solvents and have been shown to be effective for Ni-catalyzed Suzuki-Miyaura couplings. nih.govresearchgate.net

Integration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound and its derivatives. The focus is on developing more environmentally benign and sustainable synthetic routes.

One key area of development is the use of greener solvents. Traditional solvents like DMF and NMP are effective but pose environmental and health concerns. Research has demonstrated that solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and cyclopentyl methyl ether (CPME), which are derived from biomass, can be excellent alternatives for Suzuki-Miyaura couplings. acsgcipr.org Nickel-catalyzed couplings have been successfully performed in green solvents like 2-Me-THF and t-amyl alcohol. nih.govresearchgate.net The use of water as a solvent, or in aqueous mixtures, is another significant step towards greener synthesis, and many Suzuki-Miyaura reactions have been reported in such systems. nih.govacsgcipr.org

The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is another important green chemistry strategy. These catalysts can be easily recovered and reused, reducing waste and the cost associated with precious metal catalysts. acsgcipr.org Furthermore, there is a growing interest in replacing palladium with more abundant and less toxic base metals like nickel. acsgcipr.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. youtube.comyoutube.comyoutube.com While specific examples of biocatalytic synthesis of this compound are not yet prevalent, the potential for enzymes to perform selective C-H functionalization or other key transformations under mild, aqueous conditions makes this an exciting area for future research. nih.govnih.gov The high selectivity of enzymes could potentially offer novel and highly efficient routes to this important compound. youtube.com

Catalytic Applications of Dibenzo B,d Furan 3 Ylboronic Acid in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Dibenzo[b,d]furan-3-ylboronic acid is a versatile reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its rigid, planar dibenzofuran (B1670420) core is a sought-after motif in materials science and medicinal chemistry. The boronic acid functional group allows this valuable fragment to be efficiently incorporated into more complex molecular architectures.

Suzuki-Miyaura Coupling: Scope and Mechanistic Considerations

The Suzuki-Miyaura coupling is one of the most widely practiced palladium-catalyzed cross-coupling reactions, valued for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents. nih.govnih.gov this compound serves as a key coupling partner in these reactions to generate biaryl and heteroaryl structures. The reaction typically involves the coupling of an organoboronic acid with an organohalide or triflate. nih.govresearchgate.net

This compound has been shown to be an effective coupling partner with a range of aryl and heteroaryl halides. The efficiency and success of the Suzuki-Miyaura coupling can be influenced by the nature of the coupling partners, the catalyst system, the base, and the reaction conditions. researchgate.net

The scope of coupling partners for boronic acids is extensive. While specific data for this compound is distributed across various studies, the general reactivity patterns observed for other heteroaryl boronic acids provide a strong indication of its capabilities. For instance, heteroaryl boronic acids, including furan- and benzofuran-based systems, have been successfully coupled with various aryl and heteroaryl halides. nih.govclaremont.edu These couplings often require carefully optimized conditions, particularly when dealing with less reactive halides (e.g., chlorides) or challenging heterocyclic systems. nih.govnih.gov

The reaction tolerates a wide variety of functional groups on the coupling partners, a key feature for its use in the synthesis of complex molecules. nih.govresearchgate.net Research has demonstrated the successful coupling of boronic acids with partners containing sensitive groups like nitriles, which might otherwise poison the catalyst. wikipedia.org The table below summarizes the types of coupling partners commonly used in Suzuki-Miyaura reactions, which are applicable to this compound.

Table 1: Representative Coupling Partners for Suzuki-Miyaura Reactions

Coupling Partner ClassSpecific ExamplesCatalyst/Ligand System (General)Reference
Aryl Halides Bromo- and Iodo-benzenes, Naphthyl bromidesPd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) researchgate.netresearchgate.netfrontiersin.org
Aryl Triflates Phenyl triflatePd(OAc)₂/RuPhos researchgate.net
Heteroaryl Halides Bromopyridines, Chloroquinolines, IodoisatinsPdCl₂(dppf), Pd(OAc)₂ researchgate.netclaremont.edu
π-deficient Heterocycles 2-ChloropyrimidinesNa₂PdCl₄/sSPhos nih.gov
π-rich Heterocycles Furan (B31954)/Thiophene halides, Indolyl halidesPd(OAc)₂/RuPhos nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate (Ar-Pd-X). researchgate.net Computational and experimental studies suggest that this addition can occur from either a 14-electron PdL₂ complex or a more reactive 12-electron monoligated PdL species. researchgate.net

Transmetalation : This is the key step where the organic group is transferred from the boron atom to the palladium center. The currently accepted mechanism involves the activation of the boronic acid by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species [Ar'B(OH)₃]⁻. researchgate.netyoutube.com This boronate then reacts with the Pd(II) complex. Low-temperature NMR studies and kinetic analyses have identified pre-transmetalation intermediates containing Pd-O-B linkages. nih.govresearchgate.net The exact pathway, whether through a tricoordinate or tetracoordinate boronate intermediate, can depend on the specific reaction conditions. researchgate.net

Reductive Elimination : The newly formed diorganopalladium(II) intermediate (Ar-Pd-Ar') undergoes reductive elimination, forming the C-C bond of the final biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. researchgate.netyoutube.com

Computational studies using Density Functional Theory (DFT) have been instrumental in mapping the energy profiles of these steps and understanding the structures of the various intermediates and transition states involved. uab.cat

Oxidative Heck Reactions

The oxidative Heck reaction is a variation of the classic Mizoroki-Heck reaction where an organoboronic acid, such as this compound, replaces the organohalide. hw.ac.uk This transformation couples the boronic acid with an olefin, typically catalyzed by a Pd(II) species. hw.ac.ukliv.ac.uk Unlike the traditional Heck reaction, which starts with a Pd(0) catalyst, the oxidative version begins with a Pd(II) catalyst that undergoes transmetalation with the boronic acid. hw.ac.uk A stoichiometric oxidant (like Cu(II) salts or molecular oxygen) is often required to regenerate the active Pd(II) catalyst from the Pd(0) formed after the C-C bond-forming step. researchgate.netorganic-chemistry.org

However, innovative protocols have been developed that proceed in the absence of external oxidants. liv.ac.ukorganic-chemistry.org For example, using acetone (B3395972) as the reaction medium can facilitate the regeneration of Pd(II) without a separate oxidant. organic-chemistry.org These reactions often exhibit high regioselectivity. liv.ac.ukorganic-chemistry.org The enantioselectivity of oxidative Heck reactions can be controlled through the use of chiral ligands, making it a powerful tool for asymmetric synthesis. researchgate.netnih.gov The reaction is sensitive to the electronic nature of both the boronic acid and the olefin partner. nih.gov

Table 2: Key Features of Oxidative Heck Reactions with Arylboronic Acids

FeatureDescriptionExample ConditionsReference
Catalyst Typically a Pd(II) salt.Pd(OAc)₂, Pd(OOCF₃)₂ researchgate.netorganic-chemistry.org
Oxidant Often required to regenerate Pd(II).Cu(OAc)₂, O₂ researchgate.netnih.gov
Base-/Oxidant-Free Can be achieved under specific conditions.Pd(OAc)₂/dppp in acetone liv.ac.ukorganic-chemistry.org
Substrates Electron-rich and electron-deficient olefins.Vinyl ethers, 2,3-dihydrofuran, acrylates organic-chemistry.orgnih.gov
Asymmetric Variants Use of chiral ligands to induce enantioselectivity.(R)-BINAP, Pyridine-oxazoline ligands researchgate.netnih.gov

Chan-Evans-Lam Type Coupling Reactions

The Chan-Evans-Lam (CEL) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds, using organoboronic acids. wikipedia.orgnih.gov this compound is a suitable substrate for these copper-catalyzed reactions, enabling the synthesis of arylamines and aryl ethers. wikipedia.org This reaction is an important alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.govst-andrews.ac.uk

The CEL coupling is typically performed with a copper salt (e.g., Cu(OAc)₂) as the catalyst and can often be conducted at room temperature and open to the air. wikipedia.orgnih.gov The mechanism is complex but is believed to proceed through a copper(II)-aryl species. This intermediate coordinates with the amine or alcohol nucleophile. A subsequent reductive elimination from a proposed Cu(III) intermediate forms the desired C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) to continue the catalytic cycle. wikipedia.org

The scope of the reaction includes a wide range of N-H and O-H containing compounds, such as anilines, imidazoles, and alcohols. nih.govst-andrews.ac.uk The reaction has been shown to tolerate various functional groups on both the boronic acid and the heteroatom-containing partner. nih.gov

Other Transition Metal-Catalyzed Processes

Beyond palladium and copper, this compound and related boronic acids can participate in a variety of other transition metal-catalyzed transformations. These reactions expand the synthetic utility of boronic acids for constructing complex molecules.

One notable example is the nickel-catalyzed carbonylative multicomponent reaction. In a specific application, this compound was shown to be an efficient coupling partner in a four-component spirocyclization cascade, reacting with an N-allyl amide, an α-bromo ester, and carbon monoxide to produce complex ketone-containing spirocycles in good yield. acs.org This highlights the compatibility of the dibenzofuran scaffold with nickel catalysis under a CO atmosphere. acs.org

Rhodium-catalyzed reactions also utilize arylboronic acids. For instance, Rh-catalyzed reactions between N-sulfonyl-1,2,3-triazoles and arylboronic acids have been used to synthesize enamines. bohrium.com While not specifically demonstrated with this compound, its general utility as an arylboronic acid suggests it would be a viable substrate in these and other Rh-catalyzed processes, such as annulations to form polycyclic aromatic systems. bohrium.com Furthermore, transition-metal-free catalytic systems, for example using B(C₆F₅)₃, have been developed for the arylation of allylic alcohols with boronic acids, offering a sustainable alternative to traditional metal-catalyzed methods. nih.gov

Emerging Catalytic Systems Utilizing this compound

While traditionally employed as a substrate in homogeneous catalysis, the unique electronic and structural characteristics of the dibenzofuran moiety suggest that this compound could be a valuable component in the design of novel catalytic systems. The development of such systems aims to enhance catalyst stability, recyclability, and to unlock new reactivity patterns.

Heterogeneous Catalysis and Nanocatalysts

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a well-established strategy to improve catalyst recovery and reusability. In the context of boronic acid catalysis, this often involves the covalent attachment of the boronic acid moiety to a polymer or inorganic support. While the concept of solid-supported arylboronic acid catalysts for reactions like direct amidation has been demonstrated with other boronic acids, specific research detailing the synthesis and application of heterogeneous catalysts derived from this compound is not yet prominent in the literature.

Photocatalytic Approaches

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under mild conditions. Arylboronic acids can participate in photocatalytic reactions, typically undergoing single-electron transfer to generate aryl radicals. These radicals can then engage in a variety of bond-forming reactions.

While the general mechanism for the photocatalytic activation of arylboronic acids is understood, and various organic dyes and metal complexes are known to act as effective photocatalysts, specific studies focusing on the photocatalytic reactions of this compound are limited. The dibenzofuran core's own photophysical properties could potentially influence or participate in photocatalytic cycles, an area that remains to be explored in detail. The development of photocatalytic systems that are specifically designed to leverage the unique structure of this compound could lead to novel synthetic methodologies.

Non-Metal Mediated Organic Transformations

The development of organic transformations that proceed without the need for transition-metal catalysts is a significant goal in green chemistry. Boronic acids have been shown to participate in a range of metal-free reactions, often acting as organocatalysts or reacting under the influence of other small organic molecules.

One notable area of research is the metal-free, reductive coupling of boronic acids with tosylhydrazones, which provides an efficient route to form new carbon-carbon bonds. nih.gov This type of transformation is highly valuable as it offers a broad functional group tolerance and avoids the use of potentially toxic and expensive metal catalysts. nih.gov While this methodology is general for boronic acids, specific examples detailing the reactivity and yields obtained with this compound are not explicitly detailed in seminal reports. nih.gov

The application of this compound as a potential organocatalyst itself, for example in activation of substrates through Lewis acid-base interactions, remains a largely unexplored frontier. The inherent Lewis acidity of the boronic acid group, combined with the rigid and electronically distinct dibenzofuran backbone, presents an opportunity for the design of novel, metal-free catalytic cycles.

Dibenzo B,d Furan 3 Ylboronic Acid in Advanced Materials Science Research

Development of Organic Electronic Materials

The unique electronic and structural characteristics of the dibenzofuran (B1670420) moiety make Dibenzo[b,d]furan-3-ylboronic acid a sought-after precursor for organic electronic materials. Its rigid, fused-ring system enhances electronic conjugation, a key property for materials used in organic electronics.

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound and its isomers are particularly favored for their application in the development of materials for Organic Light-Emitting Diodes (OLEDs).

This compound serves as a fundamental building block in the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). The dibenzofuran unit acts as a p-type (hole-transporting) component in bipolar host materials. The boronic acid group facilitates the construction of larger, functional molecules through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

In one study, four regioisomers of a bipolar host material were synthesized by coupling a cyanofluorene unit (an n-type, or electron-transporting, moiety) with different isomers of dibenzofuran. This classic cross-coupling approach allows for the precise tuning of the material's properties by changing the attachment point on the dibenzofuran core. The 3- and 4-isomers are often preferred in OLED host materials due to their optimal electronic effects.

The structure of host materials derived from dibenzofuran boronic acids directly impacts the performance of OLED devices. By creating bipolar host materials that combine hole-transporting dibenzofuran with an electron-transporting unit, researchers can achieve balanced charge injection and transport, which is crucial for high-efficiency electroluminescence.

A study on yellow PhOLEDs using dibenzofuran-based host materials demonstrated excellent device performance. The device employing a host named CF-2-BzF, derived from the 2-isomer of dibenzofuran, achieved a maximum external quantum efficiency (EQE) of 25.3% and a current efficiency of 77.2 cd/A. The color coordinates for the devices remained stable, indicating good color purity.

Host MaterialMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)Color Coordinates (@1000 cd/m²)
CF-1-BzF Not specifiedNot specified(0.50, 0.50)
CF-2-BzF 77.225.3(0.50, 0.49)
CF-3-BzF Not specifiedNot specified(0.51, 0.49)
CF-4-BzF Not specifiedNot specified(0.50, 0.50)

This table presents the performance data of yellow PhOLEDs using different regioisomers of dibenzofuran-based host materials with the phosphorescent emitter PO-01.

Other Organic Semiconductor Applications

The advantageous properties of dibenzofuran derivatives extend beyond OLEDs to other organic semiconductor applications, such as organic field-effect transistors (OFETs). Furan-containing organic semiconductors are noted for their high solubility and carrier mobility.

The rigid, fused-ring structure that is beneficial in OLEDs also enhances intermolecular interactions in the solid state, which is critical for efficient charge transport

Research Directions in Medicinal and Pharmaceutical Chemistry Involving Dibenzo B,d Furan 3 Ylboronic Acid

Precursor Role in Synthesizing Biologically Active Compounds

Dibenzo[b,d]furan-3-ylboronic acid serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The boronic acid functional group is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This reactivity is instrumental in constructing complex molecular architectures from the foundational dibenzofuran (B1670420) scaffold.

A primary area of investigation is the development of kinase inhibitors, which are vital in cancer therapy and the treatment of other diseases driven by aberrant cell signaling. nih.gov Dibenzo[b,d]furan-based compounds have shown potent inhibitory activity against specific kinases.

Detailed Research Findings:

Pim Kinase Inhibitors: this compound is a key precursor for developing inhibitors of Pim kinases (Pim-1 and Pim-2). These kinases are frequently overexpressed in various cancers, including hematological malignancies and solid tumors, where they play a role in promoting cell proliferation and survival. nih.gov Derivatives synthesized from this boronic acid can interact with the ATP-binding site of Pim kinases, blocking their function and thereby reducing cancer cell growth.

Dual Pim/CLK1 Kinase Inhibitors: In the search for novel anticancer agents, research inspired by the natural product cercosporamide (B1662848) has led to the synthesis of dibenzo[b,d]furan derivatives that act as dual inhibitors of Pim kinases and cdc2-like kinase 1 (CLK1). nih.gov One lead compound developed from this research demonstrated potent, nanomolar inhibitory concentrations (IC50) against Pim-1/2 and CLK1, and showed significant anticancer effects on a human acute myeloid leukemia (AML) cell line. nih.gov The synthesis of these complex molecules often relies on building upon the core dibenzofuran structure, a process facilitated by precursors like this compound.

The following table details examples of biologically active compounds and their precursors.

PrecursorSynthesized Compound ClassBiological TargetTherapeutic Area
This compoundDibenzofuran-based kinase inhibitorsPim-1 and Pim-2 kinases Oncology nih.gov
Nitro-diaryl etherDibenzofuran derivatives (inspired by Cercosporamide)Pim kinases, CLK1 kinase nih.govOncology nih.gov

Development of Novel Pharmaceutical Intermediates and Scaffolds

The utility of this compound extends beyond the direct synthesis of final drug compounds; it is also pivotal in the creation of novel pharmaceutical intermediates and scaffolds. Scaffolds are core molecular frameworks upon which diverse chemical groups can be built, enabling the generation of large libraries of compounds for drug screening. The dibenzofuran structure itself is considered a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to participate in π-π stacking interactions with biological targets.

Detailed Research Findings:

Versatile Building Block: As a stable, solid compound, this compound is widely used as a foundational building block for constructing more complex organic molecules. bldpharm.com Its utility spans the synthesis of pharmaceuticals and agrochemicals.

Spirocyclic Structures: A significant application of this compound is in the synthesis of spirocyclic structures, which are highly sought after in medicinal chemistry for their three-dimensional spatial arrangement. acs.org These 3D structures can lead to improved molecular interactions and biological activities compared to "flat" molecules. acs.org In one notable example, this compound was successfully used as a reactant in a Nickel-catalyzed carbonylative four-component spirocyclization cascade to produce complex spirocyclobutyl lactams and lactones in moderate to good yields. acs.org This reaction highlights the compound's ability to participate in sophisticated, multi-component reactions to generate novel and medicinally relevant scaffolds. acs.org

The table below showcases the role of this compound in generating new molecular structures.

Intermediate/ScaffoldSynthesis Method Involving this compoundSignificance in Medicinal Chemistry
Complex Dibenzofuran DerivativesSuzuki-Miyaura cross-coupling reactions Provides a rigid core for developing targeted therapeutics.
Spirocyclobutyl γ-lactams and lactonesNi-catalyzed carbonylative four-component spirocyclization cascade acs.orgCreates 3D molecular architectures to enhance biological interactions and activity. acs.org

Structure-Activity Relationship Studies for Dibenzo[b,d]furan-Derived Therapeutics

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For therapeutics derived from the dibenzofuran core, SAR studies help optimize potency, selectivity, and pharmacokinetic properties.

Detailed Research Findings:

In the development of dibenzofuran derivatives as Pim kinase inhibitors, systematic modifications were made to the molecular scaffold to understand their impact on inhibitory activity. nih.gov The research was inspired by the structures of natural products cercosporamide and usnic acid. nih.gov

Influence of Substituents: The SAR study explored the effects of adding various functional groups at different positions on the dibenzofuran ring. nih.gov

Positions 7 and 8: The study considered that hydroxyl and/or acetyl groups, present in the natural product models, could enhance the binding of the designed compounds to the target kinase. nih.gov

Other Modulations: To build a comprehensive SAR profile, other chemical groups including nitro, amino, fluoro, and trifluoromethyl groups were also incorporated and evaluated. nih.gov

Goal of SAR: The primary objective of these structural modifications was to identify novel and potent Pim-1/Pim-2 kinase inhibitors for use as anticancer agents. nih.gov The screening of this library of systematically modified compounds against the target kinases and cancer cell lines allows researchers to build a clear picture of which structural features are essential for the desired biological effect. nih.gov For instance, the lead compound 44 from this study, a dibenzo[b,d]furan derivative, was identified as a potent inhibitor, demonstrating the success of the SAR-guided approach. nih.gov

The following table summarizes the findings from the Structure-Activity Relationship (SAR) studies.

Structural Modification on Dibenzofuran CoreObserved Impact on ActivityRationale/Hypothesis
Addition of hydroxyl and/or acetyl groups at R2 and R3 (Positions 7 and 8)Considered for potential to promote binding nih.govMimics structural features of active natural products (cercosporamide, usnic acid). nih.gov
Introduction of nitro, amino, fluoro, and trifluoromethyl groupsEvaluated to build a comprehensive SAR profile nih.govTo systematically probe the electronic and steric requirements for optimal kinase inhibition. nih.gov

Theoretical and Computational Chemistry Studies of Dibenzo B,d Furan 3 Ylboronic Acid

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like dibenzo[b,d]furan-3-ylboronic acid. While specific, in-depth computational studies on this exact molecule are not extensively published, the electronic characteristics can be inferred from studies on the parent dibenzofuran (B1670420) molecule and related boronic acid derivatives.

The electronic nature of this compound is largely dictated by the dibenzofuran core, which is an electron-rich aromatic system. The introduction of the boronic acid group (-B(OH)₂) at the 3-position influences the electronic distribution and the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The boronic acid group is known to be an electron-withdrawing group, which can modulate the energy levels of the FMOs.

In a related study on the parent dibenzofuran molecule using DFT with the B3LYP functional and a 6-311G(d,p) basis set, the HOMO-LUMO energy gap was calculated to be approximately 5.028 eV. This large gap is indicative of high kinetic stability. For this compound, it is anticipated that the electron-withdrawing nature of the boronic acid group would lead to a stabilization of both the HOMO and LUMO levels, potentially altering the energy gap and, consequently, the molecule's electronic and optical properties.

The distribution of electron density is also a key aspect of its electronic structure. The oxygen atom in the furan (B31954) ring is a site of high electron density, while the boronic acid group, with its electrophilic boron atom, creates a region of lower electron density. This electronic arrangement is crucial for its reactivity in various chemical transformations.

Table 1: Calculated Electronic Properties of Dibenzofuran (as a model for this compound)

ParameterCalculated ValueSignificance
HOMO-LUMO Energy Gap (eV)5.028Indicates high kinetic stability and influences electronic transitions.
Chemical Potential (μ) (eV)-3.751Relates to the tendency of the molecule to lose or gain electrons.
Global Hardness (η) (eV)2.514Measures the resistance to change in electron distribution.
Electrophilicity Index (ω) (eV)2.798Quantifies the ability of the molecule to accept electrons.

Note: The data in this table is for the parent dibenzofuran molecule and serves as an approximation for this compound.

Computational Elucidation of Reaction Mechanisms and Pathways

This compound is a prominent substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.compreprints.orgresearchgate.netresearchgate.net Computational studies, while not always specific to this exact molecule, have been instrumental in elucidating the general mechanism of the Suzuki-Miyaura reaction. These studies typically employ DFT to map the potential energy surface of the catalytic cycle, identifying the structures of intermediates and transition states.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide.

Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step is often considered the rate-determining step and is facilitated by a base.

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.

Computational studies have shown that the role of the base is critical in the transmetalation step. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then reacts with the palladium complex. DFT calculations can model the energetics of these different pathways to determine the most likely mechanism.

Table 2: Key Steps in the Suzuki-Miyaura Reaction and Computational Insights

StepDescriptionComputational Focus
Oxidative AdditionPd(0) inserts into the aryl-halide bond.Calculation of the activation barrier for this step.
TransmetalationTransfer of the dibenzofuranyl group to the Pd center.Modeling the role of the base in forming the boronate species and the energetics of the transfer.
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst.Determining the energy profile for the final product formation.

Predictive Modeling for Structure-Reactivity and Structure-Property Relationships

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, aims to correlate the structural features of molecules with their reactivity and physical properties. For this compound and its derivatives, such models can be invaluable for predicting their efficacy in reactions like the Suzuki-Miyaura coupling and for designing new materials with specific electronic or optical properties.

Recent advancements have seen the use of machine learning models to predict the yields of Suzuki coupling reactions. nih.gov These models can be trained on large datasets of reactions and use a combination of features, including DFT-derived descriptors, to make predictions. nih.gov For a molecule like this compound, relevant descriptors would include:

Electronic parameters: Charges on the boron and ipso-carbon atoms, HOMO/LUMO energies.

Steric parameters: Steric hindrance around the boronic acid group.

Topological indices: Descriptors that encode the connectivity of the molecule.

By developing such models, it becomes possible to screen virtual libraries of dibenzofuran-based boronic acids to identify candidates with optimal reactivity for a given application. For instance, in the context of organic electronics, QSPR models could be used to predict how modifications to the dibenzofuran scaffold would affect the HOMO/LUMO levels and, consequently, the performance of an organic light-emitting diode (OLED). googleapis.com

Table 3: Examples of Descriptors Used in Predictive Modeling for Arylboronic Acids

Descriptor TypeSpecific Descriptor ExamplePredicted Property
ElectronicMulliken charge on the boron atomReactivity in Suzuki-Miyaura coupling
StericSterimol parametersReaction yield
Quantum ChemicalHOMO/LUMO energy gapElectronic and optical properties
TopologicalWiener indexPhysical properties like boiling point

Future Perspectives and Emerging Research Avenues

Innovations in Sustainable Synthesis and Catalytic Methodologies

The synthesis of Dibenzo[b,d]furan-3-ylboronic acid and its derivatives is undergoing significant evolution, with a focus on improving efficiency and sustainability through innovative catalytic methods.

Traditional synthesis often involves a direct boronation process. One established method includes the lithiation of 4-bromodibenzofuran (B1267964) at low temperatures (-78°C) using n-butyllithium, followed by quenching with trimethoxyborane and an acidic workup. This process can achieve a high yield of around 80%.

However, emerging research is centered on transition-metal-catalyzed reactions that offer alternative, more versatile pathways. A notable advancement is the use of Nickel-catalyzed multi-component reactions. A recent study demonstrated a Ni-catalyzed four-component spirocyclization/carbonylation cascade that successfully incorporates this compound. acs.org This protocol efficiently forms four new carbon-carbon bonds in a single operation, reacting BCB-tethered allyl amides, alkyl halides, and the arylboronic acid under atmospheric carbon monoxide pressure to produce highly functionalized spirocyclobutyl γ-lactams. acs.org Such cascade reactions represent a significant leap in synthetic efficiency, minimizing steps and waste.

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone catalytic method, valued for its functional group tolerance and suitability for creating a diverse range of derivatives. Future innovations will likely focus on developing more active and stable catalyst systems for these couplings, potentially using lower catalyst loadings or operating under milder, more environmentally benign conditions.

Table 1: Comparison of Synthetic Methodologies for this compound and its Derivatives

Parameter Direct Boronation Suzuki-Miyaura Coupling Ni-Catalyzed Cascade
Description Lithiation of a dibenzofuran (B1670420) halide followed by reaction with a boron source. Palladium-catalyzed coupling of a dibenzofuran derivative with a boronic acid reagent. Multi-component reaction to form complex structures in one step. acs.org
Key Advantage High yield (e.g., 80%). High functional group tolerance and versatility. High atom economy and step efficiency (e.g., 4 C-C bonds formed). acs.org
Catalyst None required. Palladium-based (e.g., Pd(PPh₃)₄). Nickel-based. acs.org

| Typical Temp. | -78°C to Room Temp. | 80–100°C. | Not specified. |

Exploration of Novel Interdisciplinary Applications

The unique structure of this compound makes it a prime candidate for a variety of interdisciplinary applications, extending from materials science to medicinal chemistry.

In materials science , the compound is a key intermediate for producing Organic Light-Emitting Diode (OLED) materials. The rigid and planar dibenzofuran scaffold contributes to the thermal stability and charge-transport properties of the final materials, which are crucial for the performance and longevity of OLED displays.

In medicinal chemistry , the dibenzofuran nucleus is a recognized pharmacophore, and its boronic acid derivatives are gaining attention for their potential biological activities. Research has indicated that derivatives of this compound show potential as kinase inhibitors. Specifically, they have been studied for their efficacy against acute myeloid leukemia (AML) cell lines that express high levels of Pim kinases. Furthermore, the broader dibenzofuran structure has been used as a scaffold in the rational design of novel antitubercular agents, demonstrating the platform's potential in fighting infectious diseases. nih.gov The development of complex molecules like spirocyclobutyl γ-lactams through innovative catalytic methods also opens doors to new therapeutic possibilities. acs.org

The compound's utility in organic synthesis continues to expand beyond standard cross-coupling reactions. Its participation in complex cascades, such as the Ni-catalyzed four-component reaction, highlights its role in building intricate molecular architectures that would be challenging to access through traditional means. acs.org

Integration of Advanced Analytical and Characterization Techniques

A thorough understanding of this compound and its complex derivatives necessitates the use of advanced analytical and characterization techniques. These methods are essential for confirming chemical structures, determining purity, and elucidating structure-property relationships.

Standard techniques provide a baseline for characterization. High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of the compound, which is often supplied at ≥95% or ≥98% purity. atomfair.comsigmaaldrich.com Various mass spectrometry (MS) techniques, such as Fast Atom Bombardment (FAB-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to confirm the molecular weight (212.01 g/mol ) and elemental composition. bldpharm.com

For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Advanced NMR experiments can provide unambiguous assignment of all proton and carbon signals, confirming the precise location of the boronic acid group on the dibenzofuran skeleton. bldpharm.com For more complex derivatives synthesized from this building block, detailed 1H NMR analysis is crucial for confirming the final architecture. nih.gov

As researchers develop novel materials and bioactive agents based on this compound, other advanced techniques become critical. For instance, X-ray crystallography could be used to determine the single-crystal structure of a derivative, providing precise bond lengths, bond angles, and 3D conformation. This information is invaluable for understanding structure-activity relationships (SAR) in medicinal chemistry or for modeling intermolecular interactions in materials science.

Table 2: Key Analytical Techniques for this compound

Technique Purpose Reference
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification. atomfair.combldpharm.com
MS (Mass Spectrometry), e.g., LC-MS, FAB-MS Confirmation of molecular weight and formula. bldpharm.com
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural elucidation and confirmation. bldpharm.comnih.gov

| X-ray Crystallography | Determination of precise 3D molecular structure. | |

Q & A

Q. What are the standard synthetic routes for preparing dibenzo[b,d]furan-3-ylboronic acid, and how is purity ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Miyaura borylation. For example, Pd(OAc)₂ and ligands like dmphen are used with dibenzo[b,d]furan precursors in solvents such as acetonitrile/DMF. Purification involves column chromatography (pentane/diethyl ether) and recrystallization, yielding ~52–97% purity. Structural validation via ¹H/¹³C NMR and mass spectrometry is critical .

Q. Which spectroscopic methods are most effective for characterizing this compound?

¹H NMR (e.g., δ 7.2–9.7 ppm for aromatic protons), ¹³C NMR, and FT-IR (B-O stretching at ~1340 cm⁻¹) are standard. Mass spectrometry (ESI-TOF) confirms molecular weight (C₁₂H₉BO₃, MW 212.01). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How should this compound be stored to prevent decomposition?

Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture, heat (>30°C), and oxidizing agents. Shelf life extends to 2 years under these conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling yields be optimized when using this compound in OLED host material synthesis?

Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf)₂ in DME/H₂O at 70–80°C.
  • Stoichiometry : Use 1.2 equivalents of boronic acid to aryl halide.
  • Additives : Na₂CO₃ or K₂CO₃ as base enhances transmetalation. High yields (95–97%) are achieved for carbazole-triazine hybrids when intermediates are purified via flash chromatography .

Q. What strategies resolve contradictions in spectroscopic data caused by anhydride impurities in commercial samples?

Anhydride byproducts (e.g., from TCI’s product) can skew NMR/FT-IR results. Mitigation includes:

  • Pre-treatment : Hydrolysis with H₂O/MeOH (1:1) at RT for 1 hr.
  • Analytical adjustments : Use HSQC NMR to distinguish boronic acid (δ 8.2–8.5 ppm) from anhydride signals .

Q. How does this compound enhance the performance of Covalent Organic Frameworks (COFs)?

The planar aromatic structure enables π-π stacking in 2D COFs, while boronic acid groups facilitate self-assembly via dipole-dipole interactions. For example, COFs derived from dibenzo[b,d]thiophene-dioxide analogs exhibit high crystallinity (PXRD) and surface areas >800 m²/g .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Risk assessment : Evaluate hazards of boronic acids (skin/eye irritation, H315/H319) and solvents (DMF, acetonitrile).
  • PPE : Gloves (nitrile), goggles, and fume hoods are mandatory.
  • Waste disposal : Neutralize with aqueous NaOH before disposal .

Methodological Challenges

Q. Why might cross-coupling reactions with this compound exhibit substrate-dependent reactivity?

Steric hindrance from the fused dibenzofuran ring reduces reactivity with bulky aryl halides. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 6h vs. 48h).
  • Buchwald-Hartwig conditions : Use t-BuBrettPhos-Pd-G3 for challenging substrates .

Q. How can computational modeling predict the efficacy of this compound in drug candidate synthesis?

DFT calculations (B3LYP/6-31G*) assess electronic effects on boronic acid reactivity. Docking studies (AutoDock Vina) predict binding affinities to targets like COX-1/2, guiding derivatization for NSAID analogs .

Applications in Materials Science

Q. What role does this compound play in designing hole-blocking layers for blue phosphorescent OLEDs?

The electron-deficient boronic acid moiety improves electron transport in devices. When paired with carbazole-triazine hosts, external quantum efficiency (EQE) increases to 22% at 1000 cd/m² due to balanced charge injection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.